O-(2-(Vinyloxy)ethyl)hydroxylamine

Catalog No.
S740567
CAS No.
391212-29-6
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-(Vinyloxy)ethyl)hydroxylamine

CAS Number

391212-29-6

Product Name

O-(2-(Vinyloxy)ethyl)hydroxylamine

IUPAC Name

O-(2-ethenoxyethyl)hydroxylamine

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2

InChI Key

XZTSFVPMMQNIAJ-UHFFFAOYSA-N

SMILES

C=COCCON

Canonical SMILES

C=COCCON

Organic Synthesis

O-(2-(Vinyloxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is classified as a hydroxylamine derivative, characterized by the presence of a vinyloxy group attached to the ethyl chain. This compound is often utilized in organic synthesis and pharmaceutical applications due to its unique structural features and reactivity.

Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.

  • Toxicity: Some hydroxylamine derivatives can be toxic upon inhalation, ingestion, or skin contact [].
  • Corrosivity: Certain hydroxylamines can be corrosive to skin and eyes [].
Typical of hydroxylamines, including:

  • Nucleophilic Substitution: The hydroxylamine functional group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Redox Reactions: Hydroxylamines can be oxidized to nitrones or reduced to amines.
  • Condensation Reactions: It can react with carbonyl compounds to form oximes.

For instance, when reacted with carbonyl compounds, O-(2-(Vinyloxy)ethyl)hydroxylamine can form stable oxime derivatives, which are useful intermediates in organic synthesis .

The synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine typically involves the following steps:

  • Starting Material: The synthesis begins with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.
  • Reaction Conditions: The starting material is dissolved in dichloromethane, and an aqueous solution of methylhydrazine is added dropwise at room temperature.
  • Purification: After stirring for one hour, the mixture is diluted with diethyl ether and filtered. The residue is then purified via column chromatography using a hexane/ethyl acetate gradient.

This method yields O-(2-(Vinyloxy)ethyl)hydroxylamine as a yellow oil with a reported yield of approximately 76% .

O-(2-(Vinyloxy)ethyl)hydroxylamine serves several purposes in scientific research and industry:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in drug design.
  • Chemical Research: Utilized in laboratory settings for various chemical transformations and reaction studies .

Interaction studies involving O-(2-(Vinyloxy)ethyl)hydroxylamine focus on its reactivity with other chemical species. Notably, it has been studied as an intermediate in reactions that lead to biologically active compounds. Further research is necessary to elucidate its interactions at the molecular level and how these may influence biological activity or efficacy in pharmaceutical applications .

O-(2-(Vinyloxy)ethyl)hydroxylamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-[2-(Aminooxy)ethoxy]ethyleneC₄H₉NO₂Similar structure; used as an intermediate in synthesis.
O-[2-(ethenyloxy)ethyl]hydroxylamineC₄H₉NO₂Contains similar functional groups; potential applications in pharmaceuticals.
HydroxylamineNH₂OHBasic structure; widely studied for its reactivity and applications in organic chemistry.
Vinylic HydroxylaminesVariesGeneral class; known for their reactivity patterns similar to O-(2-(Vinyloxy)ethyl)hydroxylamine.

The uniqueness of O-(2-(Vinyloxy)ethyl)hydroxylamine lies in its specific vinyloxy substitution, which influences its reactivity and potential applications compared to other hydroxylamines and related compounds .

The synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine was first reported in the early 2010s as part of pharmaceutical research into mitogen-activated protein kinase (MEK) inhibitors. A key patent (US2012/238599A1) detailed its preparation from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione via reaction with methylhydrazine in dichloromethane, yielding the compound as a yellow oil with a 76% yield. This method remains the most widely cited synthetic route, though industrial-scale adaptations have since emerged, such as the reaction of ethylene oxide with diethanolamine.

Table 1: Synthetic Conditions for O-(2-(Vinyloxy)ethyl)hydroxylamine

ParameterDetails
Starting Material2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (137 mmol)
ReagentMethylhydrazine (15.8 mL, 137 mmol)
SolventDichloromethane (96 mL)
Temperature20°C (room temperature)
Reaction Time1 hour
PurificationColumn chromatography (SiO$$_2$$, Hexane:EtOAc = 3:2 to 1:1)
Yield76%

The compound’s initial applications centered on its role in synthesizing selumetinib, a MEK1/2 inhibitor approved for neurofibromatosis. Its utility in forming stable oximes and amines further solidified its importance in medicinal chemistry.

Chemical Classification and Nomenclature

O-(2-(Vinyloxy)ethyl)hydroxylamine belongs to the hydroxylamine class, characterized by the $$ \text{NH}2\text{O} $$- functional group. Its IUPAC name, *O-(2-(vinyloxy)ethyl)hydroxylamine*, reflects the vinyl ether ($$ \text{CH}2=\text{CHO} $$) substituent on the ethyl chain. Key structural attributes include:

  • Molecular Formula: $$ \text{C}4\text{H}9\text{NO}_2 $$
  • Molecular Weight: 103.12 g/mol
  • Boiling Point: 60–65°C at 20 Torr
  • Density: 0.972 g/cm³

The compound’s $$ ^1\text{H} $$-NMR spectrum features distinct signals for the vinyl group ($$ \delta = 6.50 \, \text{ppm} $$), methylene protons ($$ \delta = 3.85–3.93 \, \text{ppm} $$), and hydroxylamine protons ($$ \delta = 5.51 \, \text{ppm} $$).

Significance in Synthetic Organic Chemistry

O-(2-(Vinyloxy)ethyl)hydroxylamine is prized for its dual functionality: the hydroxylamine group acts as a nucleophile, while the vinyl ether enables conjugate additions. Key applications include:

Pharmaceutical Intermediates

The compound is indispensable in synthesizing selumetinib, where it facilitates the introduction of a hydroxylamine moiety critical for MEK inhibition. It also serves as a precursor for antitumor agents targeting kinases involved in cancer proliferation.

Organic Transformations

  • Oxime Formation: Reacts with carbonyl compounds to generate oximes, valuable in bioorthogonal chemistry.
  • Amine Synthesis: Reduction yields primary amines, enabling access to nitrogen-rich scaffolds.
  • Nucleophilic Substitution: The vinyl ether participates in Michael additions, expanding its utility in heterocycle synthesis.

Table 2: Key Reactions of O-(2-(Vinyloxy)ethyl)hydroxylamine

Reaction TypeReagents/ConditionsProducts
Oxidation$$ \text{NaOCl} $$, $$ \text{H}_2\text{O} $$Oximes
Reduction$$ \text{LiAlH}_4 $$, THFPrimary amines
SubstitutionAlkyl halides, $$ \text{K}2\text{CO}3 $$Alkoxylated derivatives

Regioselectivity and Stereocontrol

The compound’s vinyl ether group enhances regioselectivity in cycloadditions, while the hydroxylamine moiety directs stereochemical outcomes in asymmetric syntheses. For example, in selumetinib synthesis, it ensures precise functionalization of the pyridone core.

XLogP3

-0.1

Wikipedia

1-[2-(Aminooxy)ethoxy]ethylene

Dates

Modify: 2023-08-15

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